Furfuryl pentanoate

Catalog No.
S1893722
CAS No.
36701-01-6
M.F
C10H14O3
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furfuryl pentanoate

CAS Number

36701-01-6

Product Name

Furfuryl pentanoate

IUPAC Name

furan-2-ylmethyl pentanoate

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C10H14O3/c1-2-3-6-10(11)13-8-9-5-4-7-12-9/h4-5,7H,2-3,6,8H2,1H3

InChI Key

HRYAVTBTUKVHBU-UHFFFAOYSA-N

SMILES

CCCCC(=O)OCC1=CC=CO1

Solubility

insoluble in water
miscible (in ethanol)

Canonical SMILES

CCCCC(=O)OCC1=CC=CO1

In terms of research applications, Furfuryl Alcohol, a related compound, has been noted for its versatility and eco-sustainability . It finds applications in various fields such as aerospace, scientific laboratories, and the auto industries . Due to their exceptional resistance to corrosive chemicals (e.g. acids, alkalis and other solvents), they are also used in built environment as cementitious grouts .

Furfuryl pentanoate is a chemical compound used primarily in the flavors and fragrances industry . .

    Food Industry

    Furfuryl pentanoate is used as a flavoring agent due to its unique aroma . It’s used in the formulation of a wide variety of food products.

    Chemical Industry

    Furfuryl pentanoate could potentially be used in the synthesis of other chemical compounds, given its structure and reactivity .

    Pharmaceutical Industry

    While there’s no direct evidence of its use in pharmaceuticals, related compounds are often used in the synthesis of pharmaceuticals .

    Cosmetics Industry

    Given its use in fragrances, it’s possible that Furfuryl pentanoate could be used in the formulation of perfumes, lotions, and other cosmetic products .

    Research

    Furfuryl pentanoate could be used in research settings, particularly in studies related to flavor and fragrance chemistry .

    Environmental Science

    Furfuryl pentanoate, like other esters, could potentially be used in studies related to environmental science, such as those investigating the breakdown of organic compounds in the environment .

Furfuryl pentanoate has the chemical formula C10H14O3 and a CAS Registry Number of 36701-01-6. It is characterized by its pleasant aroma and is often used in flavoring and fragrance formulations. The compound is a colorless to pale yellow liquid at room temperature, exhibiting low volatility and moderate solubility in water, which makes it suitable for various applications in food and cosmetics .

Furfuryl pentanoate undergoes hydrolysis in the presence of water, breaking down into furfuryl alcohol and pentanoic acid. This reaction is typical for many esters, where the ester bond is cleaved by the addition of water . Additionally, furfuryl alcohol can be oxidized to form furfural, which can further undergo various transformations, including the formation of 2-furoic acid . The metabolic pathways for furfuryl pentanoate suggest that it may be converted into other compounds through similar mechanisms involving ester hydrolysis and oxidation .

Furfuryl pentanoate can be synthesized through the esterification process, which involves the reaction between furfuryl alcohol and pentanoic acid in the presence of a catalyst such as sulfuric acid. The general reaction can be represented as follows:

Furfuryl Alcohol+Pentanoic AcidCatalystFurfuryl Pentanoate+Water\text{Furfuryl Alcohol}+\text{Pentanoic Acid}\xrightarrow{\text{Catalyst}}\text{Furfuryl Pentanoate}+\text{Water}

This method allows for the efficient production of furfuryl pentanoate while minimizing by-products .

Furfuryl pentanoate finds applications primarily in the food industry as a flavoring agent due to its pleasant scent. It is also utilized in cosmetic formulations for its fragrance properties. Moreover, its role in biochemical pathways suggests potential uses in nutritional supplements or functional foods aimed at enhancing lipid metabolism .

While specific interaction studies focusing solely on furfuryl pentanoate are sparse, it is known that compounds derived from furfural exhibit interactions with various biological systems. For instance, metabolites from furfural have been shown to participate in pathways leading to glycine conjugation and subsequent excretion in urine . Understanding these interactions can provide insights into the safety and efficacy of furfuryl pentanoate in consumer products.

Furfuryl pentanoate shares structural similarities with several other compounds within the category of furfuryl esters. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Furfuryl acetateC7H10O3Commonly used as a flavoring agent; shorter carbon chain.
Furfuryl propionateC8H12O3Similar structure but with a propionic acid moiety; used in food flavoring.
Furfuryl butyrateC9H14O3Slightly longer chain than furfuryl acetate; used in similar applications.

Furfuryl pentanoate stands out due to its moderate chain length and unique sensory properties, making it particularly appealing for specific flavor profiles not achievable with shorter-chain esters.

Physical Description

Colourless oily liquid, sweet overripe fruit odou

XLogP3

2.1

Boiling Point

228.0 °C

Density

d20 1.03
1.024-1.031

UNII

8KBJ13E9P2

GHS Hazard Statements

Aggregated GHS information provided by 1374 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

36701-01-6

Wikipedia

Furfuryl pentanoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Pentanoic acid, 2-furanylmethyl ester: ACTIVE

Dates

Modify: 2023-08-16

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